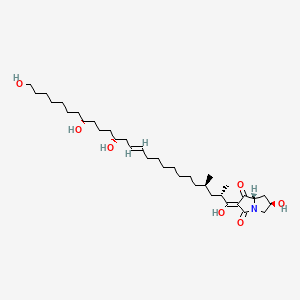

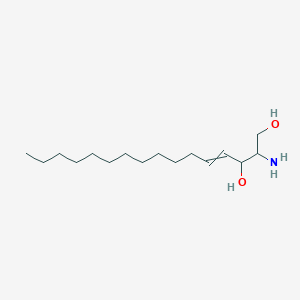

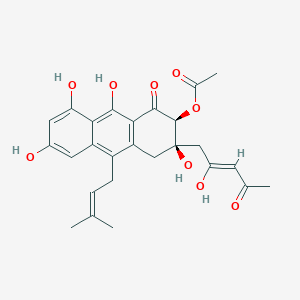

Burnettramic acid A aglycone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Burnettramic acid A aglycone is an antifungal pyrrolizidinedione compound produced by the fungus Aspergillus burnettii. It is characterized by a terminally mannosylated long acyl chain. This compound has garnered significant interest due to its potent antifungal properties and unique structural features.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The enantioselective total synthesis of burnettramic acid A aglycone has been achieved through a 14-step sequence starting from a known carboxylic acid . The key steps in the synthesis include:

Asymmetric Alkylation: Two types of asymmetric alkylation are employed.

Coupling of Acetylide Intermediate: This step involves coupling with (S)-epichlorohydrin to provide an acetylenic epoxide in one pot.

Birch Reduction: This step effects desulfonylation, semi-reduction of the triple bond, and debenzylation concurrently.

Industrial Production Methods

Currently, there is no detailed information available on the industrial production methods of this compound. The synthesis is primarily conducted in research laboratories.

Analyse Des Réactions Chimiques

Burnettramic acid A aglycone undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.

Substitution: The synthesis involves coupling reactions, which are a form of substitution reaction.

Common reagents used in these reactions include (S)-epichlorohydrin and various alkylating agents. The major products formed from these reactions are intermediates leading to the final aglycone structure.

Applications De Recherche Scientifique

Burnettramic acid A aglycone has several scientific research applications:

Chemistry: It serves as a model compound for studying complex synthetic routes and enantioselective synthesis.

Biology: The compound’s antifungal properties make it a subject of interest in biological studies, particularly in understanding fungal resistance mechanisms.

Medicine: Due to its potent antifungal activity, this compound is being explored for potential therapeutic applications in treating fungal infections.

Industry: While industrial applications are still under research, the compound’s unique properties may lead to its use in developing new antifungal agents.

Mécanisme D'action

The exact mechanism of action of burnettramic acid A aglycone is not fully understood. it is believed to exert its antifungal effects by targeting specific molecular pathways in fungi, disrupting their cell wall synthesis and leading to cell death.

Comparaison Avec Des Composés Similaires

Burnettramic acid A aglycone can be compared with other antifungal pyrrolizidinedione compounds. Similar compounds include:

Pyrrolizidine Alkaloids: These compounds share a similar core structure but differ in their side chains and biological activities.

Tetramic Acids: These compounds also possess antifungal properties and are structurally related to this compound.

This compound is unique due to its terminally mannosylated long acyl chain, which is not commonly found in other similar compounds .

Propriétés

IUPAC Name |

(2Z,6R,8S)-6-hydroxy-2-[(E,2S,4R,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDKRVVXVFPDKH-ODPYIYSASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO)O)O)C[C@H](C)/C(=C/1\C(=O)[C@@H]2C[C@H](CN2C1=O)O)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)

![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)

![prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate](/img/structure/B10822065.png)